molecular formula C23H17ClFN3O3 B2695571 5-chloro-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxybenzamide CAS No. 1105207-77-9

5-chloro-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxybenzamide

Cat. No.: B2695571
CAS No.: 1105207-77-9
M. Wt: 437.86
InChI Key: RHXSFVSTVMZZJQ-UHFFFAOYSA-N
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Description

5-chloro-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxybenzamide is a synthetic small molecule based on the 3,4-dihydroquinazolin-4-one scaffold, a structure recognized in medicinal chemistry for its significant biological potential. Quinazolinone derivatives are extensively investigated as targeted therapeutic agents, with substantial research highlighting their role as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . The overexpression or mutation of EGFR is a well-characterized driver in numerous human cancers, including non-small cell lung cancer (NSCLC), breast cancer, and others, making it a critical target for oncology drug discovery . Compounds featuring a 3-methyl-4-oxo-3,4-dihydroquinazolinone core, similar to this product, have demonstrated promising antiproliferative activities against a panel of tumor cell lines, such as A431, A549, MCF-7, and NCI-H1975, in some cases exhibiting higher potency than established drugs like Gefitinib . Furthermore, advanced derivatives have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase, indicating a multifaceted mechanism of action . The structural features of this benzamide-enriched quinazolinone make it a valuable candidate for researchers exploring structure-activity relationships (SAR), conducting molecular docking studies with targets like the EGFR tyrosine kinase domain, and performing in silico assessments of drug-likeness and ADMET properties . This product is provided for research purposes to support these areas of investigation. It is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O3/c1-13-26-20-9-6-16(27-22(29)19-11-14(24)3-10-21(19)31-2)12-18(20)23(30)28(13)17-7-4-15(25)5-8-17/h3-12H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXSFVSTVMZZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the compound 5-chloro-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxybenzamide is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose, and its regulation is critical for maintaining glucose homeostasis.

Biological Activity

5-chloro-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxybenzamide is a complex organic compound belonging to the quinazolinone family, which has garnered interest due to its diverse biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C23_{23}H17_{17}ClFN3_3O3_3
Molecular Weight : 437.8 g/mol
CAS Number : 1105207-77-9

The compound features a chloro substituent, a methoxy group, and a fluorophenyl moiety, all of which contribute to its potential biological activity. The molecular structure can be analyzed using techniques such as X-ray crystallography and computational modeling to predict interactions with biological targets.

The mechanisms by which this compound exerts its biological effects involve interactions with various cellular targets. Quinazolinone derivatives are known to inhibit enzymes involved in cell proliferation and survival pathways, making them potential candidates for anticancer therapies.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes that are crucial for cancer cell survival.
  • Antiproliferative Activity : Studies have demonstrated that modifications in the structure significantly affect binding affinity and selectivity towards these targets .
  • Antibacterial Properties : Quinazolinones have shown antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50_{50} values for different cancer cell lines:

Cell Line IC50_{50} (µM) Reference
HCT1163.7
MCF71.2
HEK2935.3

These results indicate that the compound has potent activity against breast cancer cells (MCF7), suggesting its potential as an anticancer agent.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It demonstrated selective activity against certain strains of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µM) Reference
E. faecalis8
S. aureus32
E. coliModerate activity

Case Studies and Research Findings

Recent research has highlighted the potential of quinazolinone derivatives in drug development. A study focusing on similar compounds reported significant antiproliferative activities and explored structural modifications that enhanced their efficacy .

Another study indicated that compounds with specific substitutions at the phenyl ring exhibited improved antibacterial properties against resistant strains of bacteria, emphasizing the importance of chemical structure in determining biological activity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 5-chloro-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxybenzamide exhibit notable antimicrobial properties. A study highlighted that derivatives containing similar structural motifs showed significant activity against various bacterial and fungal strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Potential

The quinazolinone scaffold has been associated with anticancer activity. Compounds with this structure have demonstrated the ability to inhibit tumor cell proliferation in vitro. For instance, derivatives have been tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved Effect
AntimicrobialMycobacterium smegmatisSignificant inhibition
AntimicrobialPseudomonas aeruginosaModerate inhibition
AnticancerVarious cancer cell linesReduced cell viability

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of quinazolinone derivatives found that those resembling the structure of this compound exhibited potent antimicrobial activity compared to standard antibiotics like ciprofloxacin. The minimum inhibitory concentration (MIC) values were significantly lower than those of the controls, indicating strong potential as new antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on anticancer properties, researchers synthesized several derivatives based on the quinazolinone structure and tested them against human breast cancer cell lines. Results showed that one derivative led to a reduction in cell proliferation by over 70% at a concentration of 10 µM after 48 hours of treatment, demonstrating the compound's potential as an effective anticancer agent .

Comparison with Similar Compounds

Claturafenib (BRAF Inhibitor)

  • Structure: N-{2-Chloro-3-[(5-Chloro-3-Methyl-4-Oxo-3,4-Dihydroquinazolin-6-Yl)Amino]-4-Fluorophenyl}-3-Fluoroazetidine-1-Sulfonamide .
  • Key Features : Shares the 5-chloro-3-methyl-4-oxoquinazolin-6-yl moiety but incorporates a sulfonamide linker and azetidine ring.
  • Activity: Potent BRAF kinase inhibitor used in oncology. The quinazolinone core facilitates ATP-binding pocket interaction, while the sulfonamide enhances selectivity .

5-Chloro-N-(4-[N-(Cyclohexylcarbamoyl)Sulfamoyl]Phenethyl)-2-Methoxybenzamide

  • Structure : Benzamide with a sulfamoylphenethyl substituent ().
  • Key Features: Shares the 5-chloro-2-methoxybenzamide backbone but replaces the quinazolinone with a sulfamoyl group.
  • Activity : Binds to SUR1 receptors in pancreatic β-cells, studied for neonatal diabetes .
  • Comparison: The target compound’s quinazolinone moiety may shift activity from ion channels to kinases or proteases.

Metoclopramide Impurity A (4-Acetylamino-5-Chloro-2-Methoxybenzamide)

  • Structure : Simplified benzamide with acetylated amine and chloro-methoxy substituents .
  • Key Features: Lacks the quinazolinone group but retains the 5-chloro-2-methoxybenzamide core.
  • Activity : Antiemetic agent targeting dopamine D2 receptors.

Diflubenzuron (Pesticide)

  • Structure: N-(((4-Chlorophenyl)Amino)Carbonyl)-2,6-Difluorobenzamide .
  • Key Features : Benzamide with difluoro and chlorophenyl groups.
  • Activity : Chitin synthesis inhibitor in insects.
  • Comparison : Demonstrates how substituent variation (e.g., difluoro vs. methoxy) tailors activity across therapeutic areas.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Molecular Weight Key Substituents Primary Application
Target Compound Benzamide + Quinazolinone ~443.8* 4-Fluorophenyl, 2-Methyl Research (Kinase/Receptor)
Claturafenib Quinazolinone + Sulfonamide ~579.9 Azetidine, Fluoro Antineoplastic (BRAF Inhibitor)
5-Chloro-N-(Sulfamoylphenethyl)-Benzamide Benzamide + Sulfamoylphenethyl ~503.9 Cyclohexylcarbamoyl Diabetes Research (SUR1)
Metoclopramide Impurity A Benzamide ~327.8 Acetylamino Antiemetic
Diflubenzuron Benzamide ~310.7 Difluoro, Chlorophenyl Pesticide

*Calculated based on molecular formula.

Research Findings and Implications

  • Quinazolinone-Benzamide Hybrids: The quinazolinone moiety (as in claturafenib) is critical for kinase inhibition, while the benzamide group enhances solubility and bioavailability . The target compound’s 4-fluorophenyl group may improve blood-brain barrier penetration compared to chlorophenyl analogs .
  • Therapeutic Potential: Structural analogs like claturafenib and SUR1-targeting benzamides suggest applications in oncology and metabolic disorders, respectively. However, the target compound’s lack of sulfonamide or ion-channel-targeting groups may require optimization for specificity .
  • Synthetic Feasibility: Similar dihydroquinazolinones are synthesized via Biginelli-like reactions or FeCl3-catalyzed cyclization, as seen in dihydropyrimidinone syntheses .

Q & A

Q. What are the established synthetic pathways and characterization methods for this compound?

The compound is synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole), which activate carboxylic acid groups for amide bond formation with amines. Key characterization techniques include:

  • IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • ¹H-NMR to verify aromatic proton environments and substituent positions.
  • Elemental analysis to validate purity and stoichiometry . Optimal reaction conditions (e.g., inert atmosphere, anhydrous solvents) should be maintained to prevent side reactions.

Q. What solvent, pH, and temperature conditions maximize stability during synthesis?

Fluorescence studies of analogous benzamide derivatives indicate that:

  • pH 5 (buffered aqueous solutions) minimizes protonation/deprotonation of functional groups.
  • 25°C ensures thermal stability while avoiding decomposition.
  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction efficiency .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) between studies be resolved?

Contradictions may arise from solvent effects, impurities, or tautomerism. To address this:

  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Compare data across multiple solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-dependent shifts.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What structural modifications enhance fluorescence properties for bioimaging applications?

Substitutions at the quinazolinone or benzamide moieties can alter fluorescence intensity. For example:

  • Introducing electron-donating groups (e.g., -OCH₃) on the benzamide ring increases quantum yield.
  • Optimizing conjugation length through π-system extensions (e.g., adding fused aromatic rings) improves emission .

Q. How can mechanistic insights into its biological activity (e.g., kinase inhibition) be validated experimentally?

  • Use enzyme inhibition assays (e.g., ADP-Glo™ Kinase Assay) to measure IC₅₀ values against target kinases.
  • Perform molecular docking simulations (AutoDock Vina, Schrödinger Suite) to predict binding interactions with kinase active sites.
  • Validate cellular activity via cell viability assays (MTT, apoptosis markers) in cancer cell lines .

Q. What strategies improve aqueous solubility and bioavailability for in vivo studies?

  • Salt formation (e.g., hydrochloride salts) with counterions enhances solubility.
  • Nanoformulation (liposomes, polymeric nanoparticles) improves systemic delivery.
  • Introduce hydrophilic substituents (e.g., -OH, -COOH) while balancing logP values for membrane permeability .

Methodological Considerations

  • Reproducibility Challenges : Variations in fluorescence intensity (e.g., due to trace metal ions) require strict adherence to solvent purity standards .
  • Data Interpretation : Conflicting biological activity data may arise from assay conditions (e.g., serum interference). Use orthogonal assays (e.g., SPR for binding affinity) to cross-validate results .

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